Ethyl oxo(piperidin-2-yl)acetate hydrochloride
Overview
Description
Ethyl oxo(piperidin-2-yl)acetate hydrochloride is a compound with the IUPAC name ethyl ®-2-(piperidin-2-yl)acetate hydrochloride . It has a molecular weight of 207.7 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 .
Chemical Reactions Analysis
The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described MCR is regioselective .
Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored at 2-8°C .
Scientific Research Applications
Pharmacokinetic Studies and Diuretic Application :Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate, a derivative similar to Ethyl oxo(piperidin-2-yl)acetate hydrochloride, has been used in pharmacokinetic studies. It shows properties as a diuretic with potent diuretic and saluretic effects and a mild onset of action. It also exhibits a marked antihypertensive effect in hypertensive rats (Herrmann et al., 1977).
Asymmetric Synthesis in Alkaloid Production :Ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate, structurally related to this compound, has been used in asymmetric intramolecular Michael reactions. This process yields piperidine derivatives, which serve as versatile chiral building blocks for alkaloid synthesis, showcasing its application in the field of organic synthesis (Hirai et al., 1992).
Antimicrobial Activity :Compounds similar to this compound, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and shown to exhibit moderate antimicrobial activities against various bacteria and Candida albicans. This highlights its potential application in antimicrobial research (Ovonramwen et al., 2019).
Chemical Synthesis and Structural Analysis :Related compounds have been used in chemical synthesis processes, such as the creation of 2,6-diaryl-3-methyl-4-piperidone derivatives. These processes also involve structural analysis and study of hydrogen bonds in molecular packing in crystals, showcasing applications in crystallography and structural chemistry (Rameshkumar et al., 2003).
Corrosion Inhibition in Industrial Applications :Derivatives like N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine, which shares structural similarities with this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications in industrial corrosion protection (Study of Corrosion Behavior, 2021).
Mechanism of Action
Target of Action
Ethyl oxo(piperidin-2-yl)acetate hydrochloride is a derivative of piperidine . Piperidine derivatives are known to have a wide range of pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in this field and it is likely that research into compounds like Ethyl oxo(piperidin-2-yl)acetate hydrochloride will continue in the future.
properties
IUPAC Name |
ethyl 2-oxo-2-piperidin-2-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPVNSQNPLWQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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